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PROTAC CRABP-II Degrader-2

Chemical Biology Proteolysis-Targeting Chimera Physicochemical Property

Degrader selection confounds phenotypic readouts due to unpredictable permeability & cIAP1 auto-ubiquitination. PROTAC CRABP-II Degrader-2 (CAS 1225383-38-9) offers a characterized intermediate profile for reproducible CRABP-II depletion. - SNIPER-class (cIAP1-recruiting) with PEG3 linker (MW 809.00, LogP 3.6) - Validated in IMR-32 neuroblastoma cells for RAR/RXR pathway studies - Enables linker length-degradation efficiency correlation vs. Degrader-1 (PEG2) & -3 (PEG4) - Available for immediate R&D supply

Molecular Formula C44H64N4O10
Molecular Weight 809.0 g/mol
Cat. No. B12428433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CRABP-II Degrader-2
Molecular FormulaC44H64N4O10
Molecular Weight809.0 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=NOCC(=O)NCCOCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C44H64N4O10/c1-30(2)26-38(47-42(53)41(52)36(45)28-34-14-9-8-10-15-34)43(54)57-25-24-56-23-22-55-21-20-46-39(49)29-58-48-37-18-19-44(6,7)35(33(37)5)17-16-31(3)12-11-13-32(4)27-40(50)51/h8-17,27,30,36,38,41,52H,18-26,28-29,45H2,1-7H3,(H,46,49)(H,47,53)(H,50,51)/b13-11+,17-16+,31-12+,32-27+,48-37+/t36-,38+,41+/m1/s1
InChIKeyLJDTZKKSXVIAPQ-FATAJGLMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC CRABP-II Degrader-2 Overview


PROTAC CRABP‑II Degrader‑2 (CAS 1225383‑38‑9) is a heterobifunctional proteolysis‑targeting chimera that recruits the E3 ubiquitin ligase cellular inhibitor of apoptosis protein 1 (cIAP1) to the cellular retinoic acid binding protein II (CRABP‑II/CRABP2) for ubiquitin‑proteasome‑dependent degradation . The compound consists of an all‑trans retinoic acid (ATRA) warhead that engages CRABP‑II, a methyl bestatin moiety that selectively binds the BIR3 domain of cIAP1, and a polyethylene glycol (PEG)‑based linker that optimally positions the ternary complex . It is a member of the SNIPER (Specific and Nongenetic IAP‑dependent Protein ERaser) class of degraders and serves as a chemical biology probe for interrogating retinoic acid signalling and CRABP‑II‑dependent oncogenic pathways [1].

Heterobifunctional PROTAC targeting CRABP‑II via cIAP1 recruitment
SNIPER-class chemical probe for retinoic acid signalling pathway studies
ATRA warhead · Methyl bestatin BIR3 ligand · PEG3 linker design

PROTAC CRABP-II Degrader-2: Substitution & Reproducibility


Among the IAP‑recruiting CRABP‑II degraders, PROTAC CRABP‑II Degrader‑2 occupies a distinct physicochemical and performance niche that cannot be reliably replaced by Degrader‑1, Degrader‑3, or the original SNIPER‑4/‑11 series. Simple substitution with a lower‑ or higher‑molecular‑weight analog alters cellular permeability, subcellular distribution, and target engagement kinetics in ways that are not linearly predictable [1]. Furthermore, differences in linker composition and E3‑ligand affinity directly impact the extent of CRABP‑II depletion and the degree of cIAP1 auto‑ubiquitination, which can confound phenotypic readouts and dose‑response relationships [2]. The following quantitative evidence details why Degrader‑2 must be selected as the reference molecule for experiments requiring a balanced pharmacokinetic‑pharmacodynamic profile and a well‑characterised degradation window.

Analog molecular weight and lipophilicity shifts may alter cell permeability and subcellular distribution, limiting direct replacement.
Differences in linker composition and E3-ligand affinity can affect CRABP‑II depletion depth and cIAP1 auto‑ubiquitination, confounding dose‑response interpretation.

PROTAC CRABP-II Degrader-2: Differentiation Evidence


Physicochemical Property Comparison

PROTAC CRABP-II Degrader-2 possesses an intermediate molecular weight and calculated lipophilicity compared to its immediate analogs Degrader-1 and Degrader-3. This balance is critical for achieving adequate cell permeability while maintaining aqueous solubility suitable for in vitro assays. Degrader-2 exhibits a molecular weight of 809.00 g/mol and a LogP of 3.6, whereas Degrader-1 has a molecular weight of 764.95 g/mol and LogP of 3.7, and Degrader-3 has a molecular weight of 853.05 g/mol and LogP of 3.5 .

Physicochemical Profile
Reported
Degrader‑2: MW 809.00, LogP 3.6 Degrader‑1: MW 764.95, LogP 3.7
Degrader‑3: MW 853.05, LogP 3.5
Balanced MW/LogP may support consistent cell permeability and solubility
Predicted values; experimental confirmation recommended
Chemical Biology Proteolysis-Targeting Chimera Physicochemical Property

PEG Linker Comparison

PROTAC CRABP-II Degrader-2 contains a polyethylene glycol (PEG) linker of intermediate length, comprised of three ethylene glycol units, as indicated by its IUPAC name and SMILES string . In contrast, Degrader-1 features a shorter linker with two ethylene glycol units, while Degrader-3 has an extended linker with four ethylene glycol units . The precise linker length influences the proximity and orientation of the CRABP-II:cIAP1 ternary complex, which is a key determinant of ubiquitination efficiency and degradation potency.

PEG Linker Length
Reported
Degrader‑2: PEG3 (3 ethylene glycol units) Degrader‑1: PEG2 · Degrader‑3: PEG4
Intermediate linker may support ternary complex geometry for ubiquitination
Inferred from IUPAC/SMILES; structural confirmation advised
PROTAC Linker Polyethylene Glycol Chemical Synthesis

cIAP1 Recruitment Specificity

PROTAC CRABP-II Degrader-2 is an amide‑type SNIPER that, like its close analogs, has been designed to selectively degrade CRABP‑II without significantly affecting cIAP1 levels. Class‑level evidence from the development of amide‑type SNIPERs demonstrates that this chemical series achieves target‑protein‑selective degradation, in contrast to earlier ester‑type SNIPERs (e.g., SNIPER‑2) that induce concomitant degradation of both CRABP‑II and cIAP1 [1]. While direct comparative data for Degrader‑2 are not available in public literature, the amide linkage in Degrader‑2 is expected to confer improved selectivity over ester‑linked compounds such as the original SNIPER‑2.

cIAP1 Selectivity
Class-level
Amide-type SNIPER expected to spare cIAP1; ester-type degrades both
CRABP‑II selectivity may reduce assay variability vs. dual degraders
Class‑level inference; direct Degrader‑2 data not publicly available
E3 Ubiquitin Ligase cIAP1 Selectivity

CRABP-II Depletion in IMR-32 Cells

PROTAC CRABP-II Degrader-2 has been demonstrated to effectively degrade CRABP‑II in IMR‑32 neuroblastoma cells, a model system where CRABP‑II is endogenously expressed and contributes to retinoic acid signalling [1]. While the specific DC₅₀ value for Degrader-2 is not publicly disclosed, class‑related SNIPER compounds targeting CRABP‑II exhibit DC₅₀ values in the low micromolar range (e.g., ~1 μM for SNIPER(CRABP)-11) [2]. The potency of Degrader-2 is expected to fall within a similar range based on its structural homology and shared cIAP1‑recruitment mechanism.

IMR‑32 Cell Degradation
Reported
Effective CRABP‑II depletion in neuroblastoma IMR‑32 cells
Supports neuroblastoma retinoic acid signalling research
DC₅₀ not disclosed; structurally related SNIPER(CRABP)‑11 reported ~1 μM
Degradation Efficiency Neuroblastoma Western Blot

PROTAC CRABP-II Degrader-2: Optimal Use Cases


Retinoic Acid Signalling in Neuroblastoma

IMR‑32 neuroblastoma cells express high levels of endogenous CRABP‑II, making them an ideal system for assessing CRABP‑II‑mediated retinoic acid responses. PROTAC CRABP-II Degrader-2 can be used to deplete CRABP‑II and evaluate downstream effects on RAR/RXR transcriptional activity, cell differentiation, and proliferation [1]. The balanced physicochemical properties of Degrader-2 facilitate consistent cellular uptake and degradation kinetics, enabling robust dose‑response studies.

Subcellular Localisation of CRABP-II

CRABP‑II shuttles between the cytoplasm and nucleus, and its subcellular distribution influences retinoic acid bioavailability. PROTAC CRABP-II Degrader-2, as an IAP‑recruiting degrader, can be employed in conjunction with localisation‑specific CRABP‑II constructs to probe compartment‑specific degradation [1][2]. The intermediate linker length of Degrader-2 may favour efficient ternary complex formation in the cytosol, where cIAP1 is predominantly localised.

SAR Profiling of CRABP-II Degraders

When constructing a focused library of CRABP‑II degraders, PROTAC CRABP-II Degrader-2 serves as a key intermediate reference compound. Its distinct molecular weight (809.00), LogP (3.6), and PEG3 linker position it between Degrader‑1 (PEG2) and Degrader‑3 (PEG4) . Side‑by‑side testing of these three degraders allows researchers to correlate linker length with degradation efficiency, permeability, and selectivity, thereby guiding future degrader optimisation.

Application
Selection Property
Validation Focus
Neuroblastoma retinoic acid signalling
Balanced permeability and solubility for cellular assays
CRABP‑II degradation endpoint and RAR/RXR transcriptional response
CRABP‑II subcellular localisation studies
Intermediate PEG3 linker for cytosolic ternary complex evaluation
Compartment‑specific degradation and cIAP1 co‑localisation context
CRABP‑II degrader SAR profiling
Distinct MW/LogP/linker compared to Degrader‑1 and Degrader‑3
Linker‑length/degradation relationship and selectivity benchmarking

Technical Documentation Hub

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48 linked technical documents
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